

Application Notes and Protocols for Z-IETD-R110 Caspase-8 Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-IETD-R110**

Cat. No.: **B15554147**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The activation of caspase-8 is a key event in the signaling cascade triggered by death receptors such as Fas and TNFR. The **Z-IETD-R110** assay provides a sensitive and specific method for quantifying the activity of caspase-8 in cell lysates. This assay utilizes the fluorogenic substrate **Z-IETD-R110**, which consists of the caspase-8 recognition sequence IETD (isoleucine-glutamic acid-threonine-aspartic acid) linked to the fluorophore Rhodamine 110 (R110). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-8, the highly fluorescent R110 is released, and its fluorescence can be measured, providing a direct assessment of caspase-8 activity.

Principle of the Assay

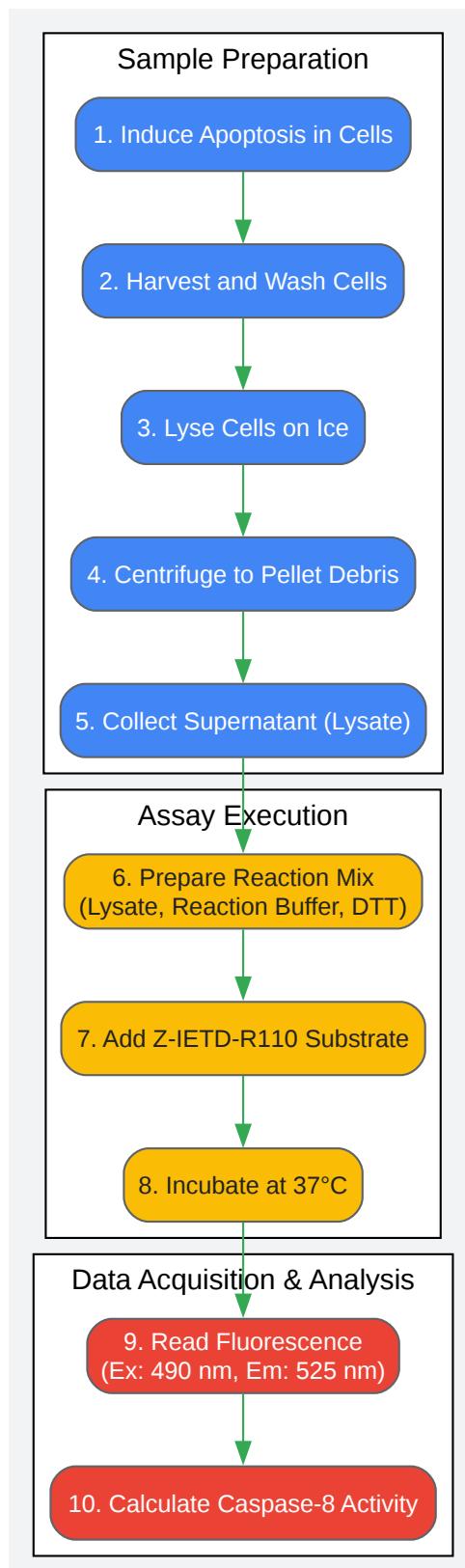
The **Z-IETD-R110** assay is based on the enzymatic activity of caspase-8.^[1] Activated caspase-8 in apoptotic cells recognizes and cleaves the IETD peptide sequence of the **Z-IETD-R110** substrate. This cleavage releases the fluorophore Rhodamine 110 (R110), which exhibits strong fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the level of active caspase-8 in the sample. The fluorescence can be measured using a fluorescence microplate reader with excitation at approximately 490 nm and emission at approximately 525 nm.^[2]

Data Presentation

The following table provides an example of quantitative data that can be obtained from a **Z-IETD-R110** caspase-8 assay. In this example, Jurkat cells were treated with an apoptosis-inducing agent to activate caspase-8.

Sample Description	Protein Concentration (µg/µL)	Raw Fluorescence Units (RFU)	Background Corrected RFU	Fold Increase in Caspase-8 Activity
Untreated Jurkat Cells (Negative Control)	2.0	1500	1000	1.0
Jurkat Cells + Apoptosis Inducer	2.0	7500	7000	7.0
Jurkat Cells + Apoptosis Inducer + Z-IETD-FMK (Inhibitor)	2.0	1600	1100	1.1
No Cell Lysate (Blank)	N/A	500	N/A	N/A

Experimental Protocols


This section provides a detailed methodology for performing the **Z-IETD-R110** caspase-8 assay.

Materials and Reagents

- Cells of interest (e.g., Jurkat cells)
- Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)
- Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control

- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
- Dithiothreitol (DTT), 1 M stock solution
- **Z-IETD-R110** substrate, stock solution in DMSO
- 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

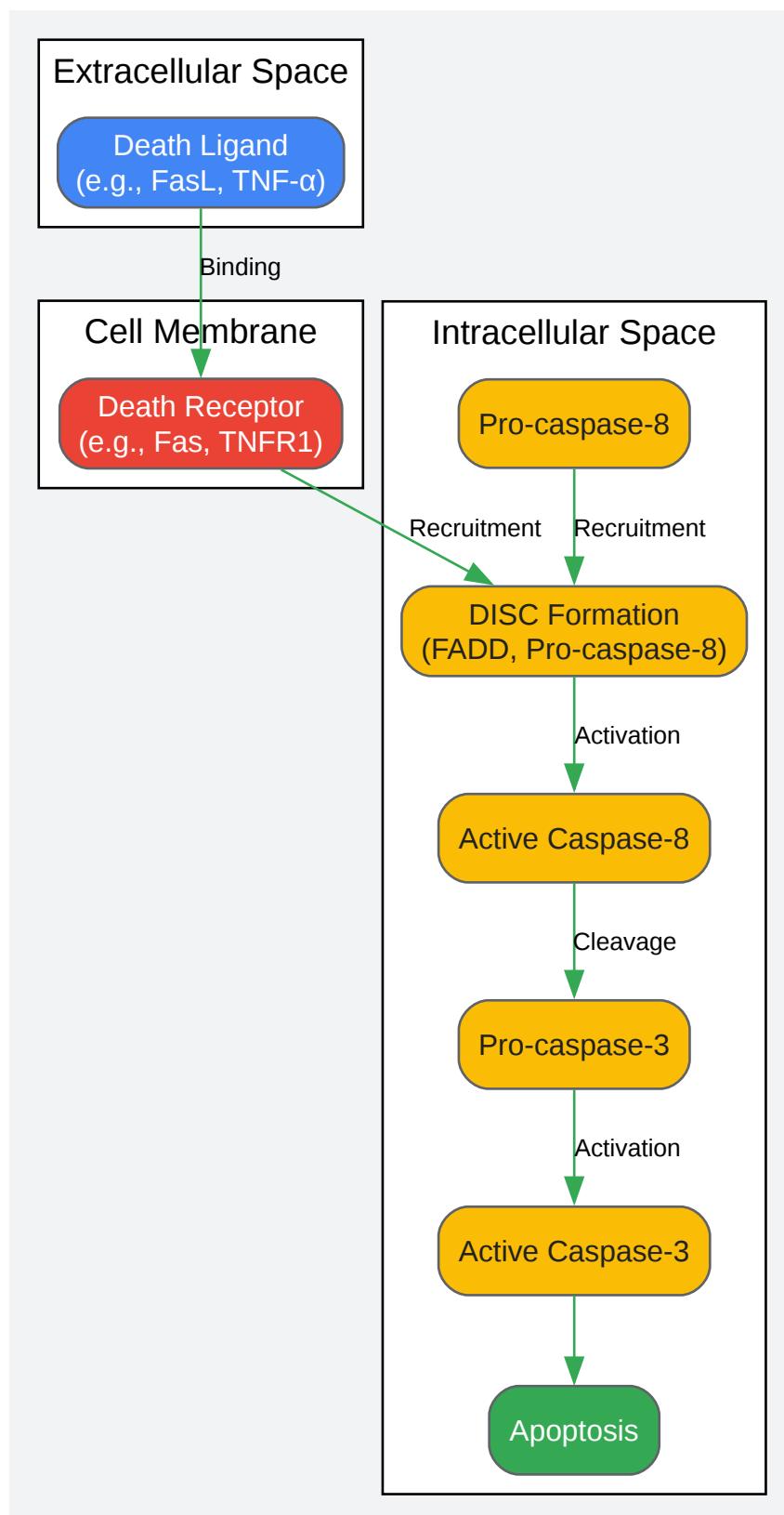
Caption: Experimental workflow for the **Z-IETD-R110** caspase-8 assay.

Step-by-Step Protocol

- Induce Apoptosis:
 - Culture cells to the desired density.
 - Treat cells with an apoptosis-inducing agent for a predetermined time and concentration.
 - Include an untreated cell population as a negative control.
 - For an inhibitor control, pre-incubate cells with a caspase-8 inhibitor (e.g., 20 μ M Z-IETD-FMK) for 1 hour before adding the apoptosis inducer.[\[3\]](#)
- Cell Lysis:
 - Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
 - Wash the cell pellet once with ice-cold PBS and centrifuge again.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 μ L per 2-5 x 10⁶ cells).[\[4\]](#)
 - Incubate the cell suspension on ice for 10-15 minutes.[\[4\]](#)
 - Centrifuge the lysate at high speed (e.g., 10,000 x g for 1 minute at 4°C) to pellet cellular debris.
 - Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube.
- Protein Quantification:
 - Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase activity.
- Caspase-8 Assay:
 - In a 96-well black microplate, add 50-200 μ g of protein from each cell lysate to individual wells. Adjust the volume of each sample to 50 μ L with Cell Lysis Buffer.

- Prepare a master mix of 2x Reaction Buffer with DTT. Add DTT to the 2x Reaction Buffer to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).
- Add 50 µL of the 2x Reaction Buffer with DTT to each well containing the cell lysate.
- Add 5 µL of the **Z-IETD-R110** substrate (typically 1 mM stock, for a final concentration of 50 µM) to each well.
- Include a blank control well containing 50 µL of Cell Lysis Buffer, 50 µL of 2x Reaction Buffer with DTT, and 5 µL of the substrate.
- Incubate the plate at 37°C for 1-2 hours, protected from light.

- Fluorescence Measurement:
 - Measure the fluorescence in a microplate reader with an excitation wavelength of 490 nm and an emission wavelength of 525 nm.


Data Analysis

- Background Subtraction: Subtract the average fluorescence reading of the blank control from all other readings.
- Normalization: If protein concentrations vary between samples, normalize the background-subtracted fluorescence values to the protein concentration of each sample.
- Calculate Fold Increase in Activity: The fold increase in caspase-8 activity for the treated samples can be calculated by dividing the background-subtracted (and normalized, if applicable) fluorescence of the treated sample by that of the untreated control sample.

Fold Increase =
$$\frac{(\text{RFU of Treated Sample} - \text{RFU of Blank})}{(\text{RFU of Untreated Sample} - \text{RFU of Blank})}$$

Caspase-8 Signaling Pathway

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

[Click to download full resolution via product page](#)

Caption: The extrinsic apoptosis pathway initiated by death receptor signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. immunoway.com.cn [immunoway.com.cn]
- To cite this document: BenchChem. [Application Notes and Protocols for Z-IETD-R110 Caspase-8 Assay]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554147#step-by-step-guide-for-z-iemd-r110-caspase-8-assay>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com